molecular formula C10H18 B14306064 (3Z,5Z)-2,7-Dimethyl-3,5-octadiene CAS No. 115464-38-5

(3Z,5Z)-2,7-Dimethyl-3,5-octadiene

Cat. No.: B14306064
CAS No.: 115464-38-5
M. Wt: 138.25 g/mol
InChI Key: FPZPWGSFHQXVRT-KQQUZDAGSA-N
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Description

(3Z,5Z)-2,7-Dimethyl-3,5-octadiene is an organic compound classified as a conjugated diene It features two double bonds in a specific geometric configuration, which contributes to its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3Z,5Z)-2,7-Dimethyl-3,5-octadiene can be achieved through several methods. One common approach involves the use of alkyne metathesis, where alkynes are transformed into dienes under specific catalytic conditions. Another method includes the Diels-Alder reaction, which is a [4+2] cycloaddition reaction between a conjugated diene and a dienophile .

Industrial Production Methods

Industrial production of this compound typically involves large-scale catalytic processes. These processes are designed to maximize yield and purity while minimizing costs and environmental impact. The use of metal catalysts, such as nickel or palladium, is common in these industrial methods .

Chemical Reactions Analysis

Types of Reactions

(3Z,5Z)-2,7-Dimethyl-3,5-octadiene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield epoxides, while reduction typically produces saturated hydrocarbons .

Scientific Research Applications

(3Z,5Z)-2,7-Dimethyl-3,5-octadiene has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a model compound for studying conjugated dienes.

    Biology: Research into its biological activity includes its potential as a precursor for bioactive molecules.

    Medicine: It is investigated for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceuticals.

    Industry: This compound is used in the production of polymers, resins, and other industrial chemicals

Mechanism of Action

The mechanism by which (3Z,5Z)-2,7-Dimethyl-3,5-octadiene exerts its effects involves its ability to participate in various chemical reactions due to its conjugated diene structure. The double bonds in the molecule can interact with different molecular targets, leading to the formation of new chemical bonds and products. The pathways involved in these reactions are often studied using quantum-chemical calculations and other advanced techniques .

Properties

CAS No.

115464-38-5

Molecular Formula

C10H18

Molecular Weight

138.25 g/mol

IUPAC Name

(3E,5E)-2,7-dimethylocta-3,5-diene

InChI

InChI=1S/C10H18/c1-9(2)7-5-6-8-10(3)4/h5-10H,1-4H3/b7-5+,8-6+

InChI Key

FPZPWGSFHQXVRT-KQQUZDAGSA-N

Isomeric SMILES

CC(/C=C/C=C/C(C)C)C

Canonical SMILES

CC(C)C=CC=CC(C)C

Origin of Product

United States

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